![molecular formula C18H18N4O3 B5638290 7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)
7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves regioselective processes and can be achieved through different synthetic pathways. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, highlighting the versatility in functionalizing these compounds at various positions on the pyrimidine ring (Drev et al., 2014). Another approach involves the reaction of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with various reagents to yield pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the structural diversity achievable through synthetic chemistry (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of specific pyrazolo[1,5-a]pyrimidine compounds has been determined, providing detailed insights into their three-dimensional conformation and intermolecular interactions (Kumara et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-4-3-12-7-13(11-25-16(12)8-15)18(23)20-9-14-10-21-22-6-2-5-19-17(14)22/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFFAZZLQJCJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCC3=C4N=CC=CN4N=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide |
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